Methyl 4-bromo-3-(chloromethyl)benzoate is an organic compound with the molecular formula . This compound is a derivative of benzoic acid, characterized by the presence of bromine and chloromethyl substituents on the aromatic ring. It is primarily utilized as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.
The compound is synthesized through various chemical reactions, including bromination and chloromethylation processes. It can be sourced from chemical suppliers or synthesized in laboratory settings.
Methyl 4-bromo-3-(chloromethyl)benzoate falls under the category of benzoate esters and is classified as a halogenated aromatic compound. Its unique structure allows it to participate in various chemical reactions, making it valuable in synthetic chemistry.
The synthesis of methyl 4-bromo-3-(chloromethyl)benzoate can be achieved through several methods:
Methyl 4-bromo-3-(chloromethyl)benzoate has a distinct molecular structure characterized by:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 263.51 g/mol |
| IUPAC Name | Methyl 4-bromo-3-(chloromethyl)benzoate |
| InChI Key | IKBKKYVWPGGCAB-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)Br)CCl |
Methyl 4-bromo-3-(chloromethyl)benzoate can participate in various chemical reactions due to its electrophilic nature:
These reactions are typically facilitated by varying conditions such as temperature, solvent choice, and concentration of reagents, which can significantly influence product distribution and yield.
The mechanism of action for methyl 4-bromo-3-(chloromethyl)benzoate primarily involves its reactivity due to the presence of halogen substituents:
The reactivity patterns are influenced by steric effects and electronic properties imparted by substituents on the benzene ring.
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Molecular interactions may vary based on solvent polarity and other environmental factors.
Methyl 4-bromo-3-(chloromethyl)benzoate has several scientific uses:
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0